Boc-4-benzoyl-L-phenylalanine
Overview
Description
Boc-4-benzoyl-L-phenylalanine is a photoreactive amino acid which can easily be incorporated into a peptide by solid-phase synthesis . It finds application as a photolabel and is an important raw material as well as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version from 3-(4-bromophenyl)-1-propanol was reported in 11 steps with an overall 12.5% yield . This amino acid contains both a photoreactive benzophenone and a clickable terminal alkyne .Molecular Structure Analysis
The molecular formula of 4-Benzoyl-L-phenylalanine is C16H15NO3 . Its average mass is 269.295 Da and its mono-isotopic mass is 269.105194 Da . The molecular formula of Boc-4-benzoyl-L-phenylalanine is C21H23NO5 .Chemical Reactions Analysis
Boc-4-benzoyl-L-phenylalanine is a photoreactive amino acid that can easily be incorporated into a peptide by solid-phase synthesis . It can be used in the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version .Physical And Chemical Properties Analysis
The molecular formula of 4-Benzoyl-L-phenylalanine is C16H15NO3 . Its average mass is 269.295 Da and its mono-isotopic mass is 269.105194 Da . The molecular formula of Boc-4-benzoyl-L-phenylalanine is C21H23NO5 .Scientific Research Applications
Boc-4-benzoyl-L-phenylalanine has been used in the mischarging of Escherichia coli tRNAPhe with a photoactivatable analogue of phenylalanine, demonstrating its role in the preparation of biologically active misaminoacylated tRNAPhe (Baldini et al., 1988).
It enables native chemical ligation at phenylalanine, as demonstrated in the synthesis of LYRAMFRANK, highlighting its importance in peptide synthesis and ligations (Crich & Banerjee, 2007).
The compound is crucial in the asymmetric synthesis of photoreactive antagonists of substance P, exemplified by its incorporation into the sequence of a Substance P peptide antagonist (Karoyan et al., 1998).
It plays a role in the formation of metal complexes with biologically important ligands, as shown in the synthesis of various metal complexes (Enzmann & Beck, 2004).
Its derivatives are used in pharmacology and drug research, notably in the synthesis of non-natural amino acids to improve binding potency and stability in peptide-based compounds (Li Xiao, 2008).
Boc-4-benzoyl-L-phenylalanine is instrumental in the synthesis of 4-substituted phenylalanine derivatives, showcasing its versatility in organic synthesis and its applications in drug development (Firooznia et al., 1998).
The amino acid is used in the synthesis and incorporation of sulfur-containing aromatic amino acids, further illustrating its role in the development of peptide analogues for various bioassays (Escher et al., 1983).
Its application extends to the field of photoreactive amino acids, as seen in the photolabeling of calmodulin with a synthetic calmodulin-binding peptide (Kauer et al., 1986).
The compound is utilized in the synthesis of methacrylate polymers containing chiral amino acid moieties, indicating its use in the development of pH-responsive cationic polymers for potential applications like RNA delivery (Kumar et al., 2012).
Safety And Hazards
Future Directions
Boc-4-benzoyl-L-phenylalanine has potential applications in peptide synthesis . The synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version from 3-(4-bromophenyl)-1-propanol opens up new possibilities for the development of photoaffinity probes .
properties
IUPAC Name |
(2S)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQJNYPOWPXYIC-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426770 | |
Record name | Boc-4-benzoyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-benzoyl-L-phenylalanine | |
CAS RN |
104504-43-0 | |
Record name | 4-Benzoyl-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104504-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-4-benzoyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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